2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide
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Description
2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide is a useful research compound. Its molecular formula is C16H23N3O2S and its molecular weight is 321.44. The purity is usually 95%.
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Biological Activity
2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This class is recognized for its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The compound's unique structural features suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C19H23N3O2S, with a molecular weight of 365.5 g/mol. The compound features a benzo[d]thiazole core, which is known for its ability to engage in π–π stacking interactions and hydrogen bonding with biological targets.
Property | Value |
---|---|
Molecular Formula | C19H23N3O2S |
Molecular Weight | 365.5 g/mol |
CAS Number | 1351660-21-3 |
Structural Features | Benzo[d]thiazole core, methoxypropyl group |
Anticancer Activity
Research indicates that compounds containing the benzo[d]thiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression.
In a study evaluating thiazole derivatives against A549 (lung cancer) and C6 (glioma) cell lines, certain compounds demonstrated notable cytotoxicity and the ability to direct tumor cells towards apoptotic pathways . This suggests that the compound may share similar mechanisms of action.
Enzyme Inhibition
Another area of interest is the inhibition of enzymes relevant to neurodegenerative diseases. Compounds like this compound have been evaluated for their potential as butyrylcholinesterase (BChE) inhibitors, which are crucial in the treatment of Alzheimer's disease. Preliminary studies indicate that certain derivatives exhibit promising inhibition profiles against BChE .
The mechanism of action for this compound likely involves binding to specific molecular targets such as enzymes or receptors. The benzo[d]thiazole core may inhibit enzyme activity by occupying the active site through competitive inhibition, while the methoxypropyl group may enhance binding affinity via hydrophobic interactions.
Case Studies
- Anticancer Evaluation : A derivative similar to this compound was tested on A549 and C6 cell lines using MTT assays to assess cell viability. Results indicated an IC50 value in the micromolar range, demonstrating significant cytotoxicity .
- BChE Inhibition Study : In an evaluation for potential BChE inhibitors, a series of substituted acetamides were synthesized and tested. Compounds showed IC50 values ranging from 3.94 μM to 19.60 μM against BChE, indicating effective inhibition mechanisms .
Properties
IUPAC Name |
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-11-6-7-12(2)15-14(11)18-16(22-15)19(3)10-13(20)17-8-5-9-21-4/h6-7H,5,8-10H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASUHSJOPOBGEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NCCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.